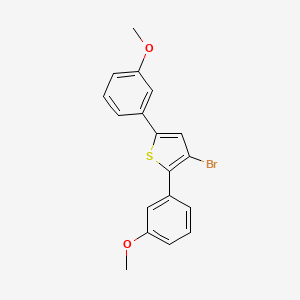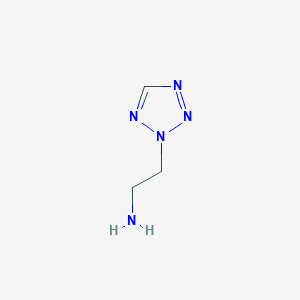
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene is a thiophene derivative with the molecular formula C18H15BrO2S. Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring, and its derivatives are known for their unique electronic, optical, and redox properties. These properties make thiophene derivatives valuable in various fields, including materials science, pharmaceuticals, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 2,5-dibromo-3-methylthiophene with boronic acids or esters . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,5-bis(3-methoxyphenyl)thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene involves its interaction with molecular targets and pathways. The compound’s unique electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, its interactions with cellular components can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methoxythiophene: Another thiophene derivative with similar electronic properties.
3-Bromo-2,5-dimethylthiophene: A structurally similar compound with different substituents.
2,5-Dibromo-3-methylthiophene: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propiedades
Fórmula molecular |
C18H15BrO2S |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
3-bromo-2,5-bis(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H15BrO2S/c1-20-14-7-3-5-12(9-14)17-11-16(19)18(22-17)13-6-4-8-15(10-13)21-2/h3-11H,1-2H3 |
Clave InChI |
MCOKNRACGHWKDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C(S2)C3=CC(=CC=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)




![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)

![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)
